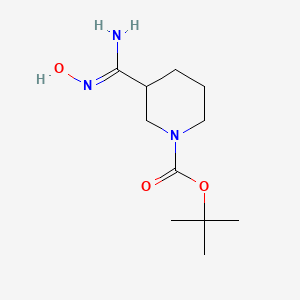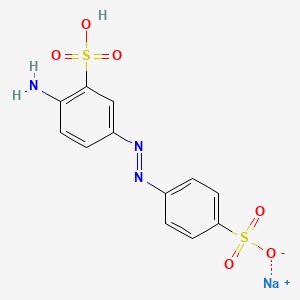
Acide (4-fluorophényl)(pipérazin-1-yl)acétique dihydrochlorure
Vue d'ensemble
Description
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C12H15FN2O2•2HCl and a molecular weight of 311.18 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology
Applications De Recherche Scientifique
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research on this compound includes its potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Target of Action
It is known that similar compounds often exhibit high specific affinity for histamine h1 receptors .
Mode of Action
Compounds with similar structures often interact with their targets, such as histamine h1 receptors, to exert their effects .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to histamine signaling, given its potential affinity for histamine h1 receptors .
Result of Action
Given its potential affinity for histamine h1 receptors, it may influence cellular processes related to histamine signaling .
Analyse Biochimique
Biochemical Properties
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can elevate 2-AG levels, impacting cannabinoid receptor activity .
Cellular Effects
The effects of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine D4 receptor, a critical component in neurotransmission . Additionally, (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can alter the activity of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and adenosine regulation .
Molecular Mechanism
At the molecular level, (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of MAGL, binding competitively with the 2-AG substrate . This inhibition leads to elevated levels of 2-AG, which subsequently activates cannabinoid receptors CB1 and CB2 . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and receptor signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including alterations in neurotransmission and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes .
Metabolic Pathways
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAGL affects the degradation of 2-AG, leading to changes in arachidonic acid and glycerol levels . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and transporters .
Transport and Distribution
Within cells and tissues, (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . For example, its interaction with equilibrative nucleoside transporters influences its distribution within cells .
Subcellular Localization
The subcellular localization of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For instance, its presence in the cytoplasm or nucleus can influence gene expression and cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine hydrochloride: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another compound with a piperazine moiety, used for its sedative and anti-anxiety properties.
Uniqueness
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is unique due to its specific combination of a fluorophenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and the development of novel therapeutic agents .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERNYYJXBMFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)





![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)


![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)


